molecular formula C14H9Cl2FO2 B1596358 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde CAS No. 667436-65-9

5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B1596358
CAS No.: 667436-65-9
M. Wt: 299.1 g/mol
InChI Key: PAIPYSISPLQMSJ-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H9Cl2FO2 and its molecular weight is 299.1 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to alterations in protein function and activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . In normal cells, this compound can cause oxidative stress and DNA damage, which may result in cell cycle arrest or apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . This compound also interacts with transcription factors, leading to changes in gene expression . Additionally, this compound can induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative oxidative stress and cellular damage . In vitro studies have demonstrated that the compound’s effects on cellular function can vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal effects on cellular function and overall health . At higher doses, it can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects . Toxicological studies have highlighted the importance of careful dosage control when using this compound in research .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . It interacts with enzymes such as glutathione S-transferases and cytochrome P450s, which play key roles in the metabolism of xenobiotics . The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can vary depending on the tissue type and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in each compartment . Post-translational modifications and targeting signals can also play a role in directing the compound to specific organelles .

Properties

IUPAC Name

5-chloro-2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c15-10-4-5-14(9(6-10)7-18)19-8-11-12(16)2-1-3-13(11)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIPYSISPLQMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358409
Record name 5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667436-65-9
Record name 5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.